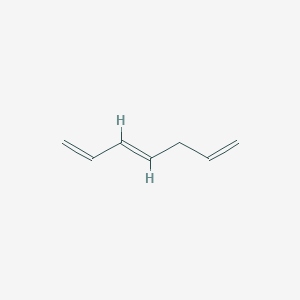

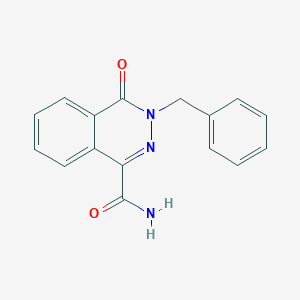

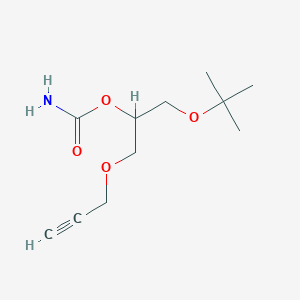

![molecular formula C7H7N3O B091213 5-甲基吡唑并[1,5-a]嘧啶-7-醇 CAS No. 16082-26-1](/img/structure/B91213.png)

5-甲基吡唑并[1,5-a]嘧啶-7-醇

描述

The compound 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic aromatic organic compounds. This family of compounds has been the subject of various studies due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves cyclocondensation reactions, as demonstrated in the preparation of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for creating functional fluorophores . These compounds are synthesized through a microwave-assisted process, starting from β-enaminones and NH-3-aminopyrazoles, followed by formylation using the Vilsmeyer-Haack reagent . Similarly, other derivatives, such as 7-methylpyrazolo[4,3-d]-v-triazin-4-one, are synthesized through diazotization reactions .

Molecular Structure Analysis

The molecular structures of pyrazolopyrimidine derivatives are confirmed using techniques such as NMR measurements and X-ray diffraction analysis . The regioselectivity of the reactions and the structural integrity of the synthesized compounds are crucial for their biological activity. For instance, the crystal structure of a novel triazolopyrimidine derivative has been characterized by X-ray single crystal diffraction .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, leading to the formation of compounds with different substituents and properties. For example, the introduction of different substituents at various positions on the pyrazolopyrimidine scaffold can significantly alter the biological activity of these compounds . The reactivity of these compounds is also exploited in the synthesis of c-Src kinase inhibitors, which have potential therapeutic applications in the treatment of acute ischemic stroke .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as their fluorescence and photophysical properties, are influenced by the nature of the substituents. Compounds with different acceptor or donor groups at position 7 exhibit large Stokes shifts in various solvents, and their fluorescence intensity can be significantly affected by these modifications . The antimicrobial and antifungal activities of these compounds are also determined by their chemical structure, as seen in the three-component condensation products of triazolopyrimidin-7-ols .

科学研究应用

苯二氮卓受体配体: 已合成 5-甲基吡唑并[1,5-a]嘧啶-7-醇的衍生物,例如吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-6-酮,以潜在用作苯二氮卓受体配体 (Bruni et al., 1994)。

非甾体抗炎药: 已探索源自该化学类的化合物作为抗炎药的特性,特别关注非溃疡性活性 (Auzzi et al., 1983)。

氢键结构: 已对 7-氨基-5-叔丁基-2-甲基吡唑并[1,5-a]嘧啶等化合物氢键结构进行了研究,揭示了有趣的分子相互作用 (Portilla et al., 2006)。

治疗中风的 c-Src 激酶抑制剂: 已将结构相关的 2-苯胺基吡唑并[1,5-a]嘧啶的新衍生物评估为 c-Src 激酶抑制剂,显示出治疗急性缺血性中风的潜力 (Mukaiyama et al., 2007)。

抗菌活性: 已合成各种吡唑并[1,5-a]嘧啶衍生物并评估其抗菌特性 (Deshmukh et al., 2016)。

抗炎和抗菌剂: 已合成 7-三氟甲基吡唑并[1,5-a]嘧啶,并显示出具有抗炎和抗菌特性 (Aggarwal et al., 2014)。

抗血吸虫活性: 已对某些吡唑并[1,5-a]嘧啶衍生物的抗血吸虫活性进行了研究,揭示了显着的体外有效性 (Senga et al., 1975)。

正电子发射断层扫描成像: 已合成 18F 标记的吡唑并[1,5-a]嘧啶衍生物,并评估了它们在使用正电子发射断层扫描进行肿瘤成像中的潜力 (Xu et al., 2012)。

染料合成: 已合成源自 5-氨基-四唑并[1,5-a]嘧啶-7-醇的新型偶氮分散染料,并对其吸收光谱进行了研究 (Liu et al., 2013)。

解热-降温作用: 已研究各种吡唑并[1,5-a]嘧啶结构的解热和降温作用,证明了它们的潜在药用价值 (Auzzi et al., 1979)。

安全和危害

The safety data sheet for 5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7(4H)-ONE suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have a high impact in medicinal chemistry and have shown promising potential as candidates for further anticancer therapeutic exploration . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .

属性

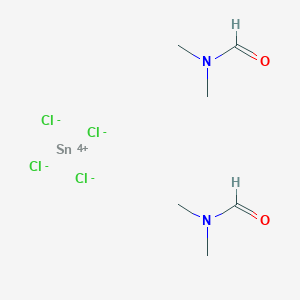

IUPAC Name |

5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPDOBOILKZQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL | |

CAS RN |

29274-35-9 | |

| Record name | 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。